

AZD8186 in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical findings on the effects of AZD8186, a potent and selective inhibitor of PI3K β and PI3K δ , in triplenegative breast cancer (TNBC). The content herein is curated for an audience with a strong background in oncology, pharmacology, and cancer biology.

Executive Summary

AZD8186 has demonstrated notable preclinical activity in TNBC models, particularly those with a deficiency in the tumor suppressor PTEN. This is attributed to the reliance of PTEN-deficient tumors on the PI3Kβ isoform for signaling. In vitro studies show that AZD8186 can inhibit the proliferation of TNBC cell lines at nanomolar concentrations and effectively suppress the PI3K/AKT/mTOR signaling pathway. These findings are corroborated by in vivo studies where AZD8186 administration leads to significant tumor growth inhibition in TNBC xenograft models. Early clinical data from a Phase I trial has established a manageable safety profile for AZD8186, with preliminary signs of limited antitumor activity in patients with advanced solid tumors, including TNBC.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of AZD8186 in TNBC models.



Table 1: In Vitro Activity of AZD8186 in TNBC Cell Lines

Cell Line	PTEN Status	GI50 (Growth Inhibition 50)	Pathway Inhibition IC50 (pAKT, pPRAS40, pS6)
MDA-MB-468	Null	65 nM[1]	<10 nM - 300 nM[1]
HCC70	Null	< 1 µM[2]	<10 nM - 300 nM[1]

Table 2: In Vivo Efficacy of AZD8186 in TNBC Xenograft

Models

Xenograft Model	Treatment Dose (twice daily)	Tumor Growth Inhibition
MDA-MB-468	25 mg/kg	47%[2]
MDA-MB-468	50 mg/kg	76%[2]
HCC70	25 mg/kg	62%[2]
HCC70	50 mg/kg	85%[2]

Table 3: Phase I Clinical Trial Dosing Information

(NCT01884285)

Dosing Regimen	Patient Population	Noted Efficacy in TNBC
60 mg BID (5 days on, 2 days off)	Advanced solid tumors, including TNBC	Preliminary evidence of limited antitumor activity[3][4]
120 mg BID (continuous)	Advanced solid tumors, including TNBC	Preliminary evidence of limited antitumor activity[3][4]

Signaling Pathways and Experimental Workflows AZD8186 Mechanism of Action: PI3K/AKT/mTOR Pathway

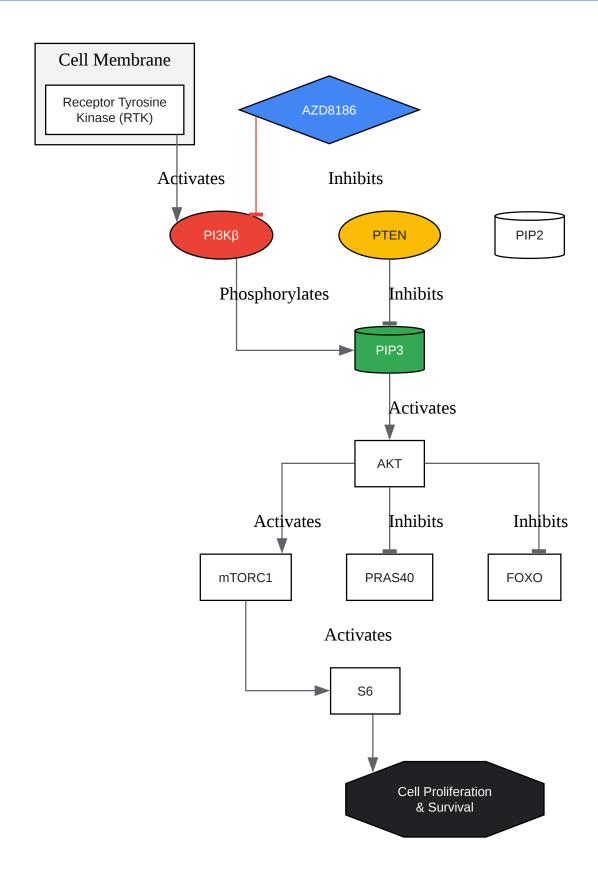


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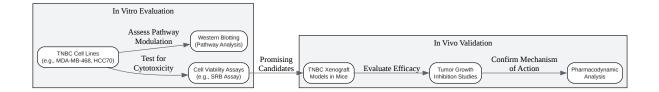
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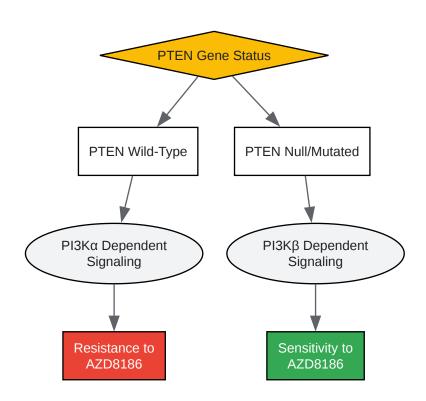
AZD8186 primarily targets the p110 β and p110 δ isoforms of phosphoinositide 3-kinase (PI3K). In PTEN-deficient TNBC, the loss of PTEN's phosphatase activity leads to an over-reliance on the PI3K β isoform to maintain the activation of the downstream AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth. By inhibiting PI3K β , AZD8186 effectively blocks this signaling pathway.











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References

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- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3K β/δ , in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [AZD8186 in Triple-Negative Breast Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12828937#exploring-azd8186-effects-in-triple-negative-breast-cancer]

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